molecular formula C8H16ClNO B13543638 rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride

rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride

Cat. No.: B13543638
M. Wt: 177.67 g/mol
InChI Key: HAWJFMYVSHUZII-XNJRRJNCSA-N
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Description

rac-[(1R,2S,4S,6R)-6-aminobicyclo[221]heptan-2-yl]methanol hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: The precursor undergoes an amination reaction to introduce the amino group at the 6-position.

    Hydroxylation: The next step involves the hydroxylation of the 2-position to introduce the methanol group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol
  • [(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol acetate
  • [(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol sulfate

Uniqueness

rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

[(1R,2S,4S,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8-3-5-1-6(4-10)7(8)2-5;/h5-8,10H,1-4,9H2;1H/t5-,6-,7-,8-;/m1./s1

InChI Key

HAWJFMYVSHUZII-XNJRRJNCSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CO)[C@@H](C2)N.Cl

Canonical SMILES

C1C2CC(C1CO)C(C2)N.Cl

Origin of Product

United States

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